N~1~-(2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}ethyl)-N~2~-isopropylethanediamide
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Overview
Description
N-{2-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-ethyl}-N’-isopropyl-oxalamide is a complex organic compound that features a piperazine ring substituted with a 4-chloro-benzenesulfonyl group and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-ethyl}-N’-isopropyl-oxalamide typically involves multiple steps:
Formation of 4-Chloro-benzenesulfonyl chloride: This intermediate is prepared by reacting 4-chlorobenzene with chlorosulfuric acid at elevated temperatures.
Piperazine Derivative Formation: The piperazine ring is then functionalized with the 4-chloro-benzenesulfonyl chloride under basic conditions to form the sulfonyl-piperazine derivative.
Oxalamide Formation: The final step involves the reaction of the sulfonyl-piperazine derivative with isopropyl oxalyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-ethyl}-N’-isopropyl-oxalamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced, leading to different functional derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
N-{2-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-ethyl}-N’-isopropyl-oxalamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its ability to interact with various biological targets.
Material Science: Used in the synthesis of advanced materials with specific properties.
Biological Studies: Employed in studies to understand its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-{2-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-ethyl}-N’-isopropyl-oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with protein active sites, potentially inhibiting enzyme activity . The piperazine ring can interact with various receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-benzenesulfonyl chloride: A precursor in the synthesis of the target compound.
Benzenesulfonamide Derivatives: Compounds with similar sulfonyl groups used in medicinal chemistry.
Sulfone and Sulfide Derivatives: Compounds formed through oxidation and reduction of the sulfonyl group.
Uniqueness
N-{2-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-ethyl}-N’-isopropyl-oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a versatile compound in research .
Properties
CAS No. |
487036-10-2 |
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Molecular Formula |
C17H25ClN4O4S |
Molecular Weight |
416.9g/mol |
IUPAC Name |
N-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]-N'-propan-2-yloxamide |
InChI |
InChI=1S/C17H25ClN4O4S/c1-13(2)20-17(24)16(23)19-7-8-21-9-11-22(12-10-21)27(25,26)15-5-3-14(18)4-6-15/h3-6,13H,7-12H2,1-2H3,(H,19,23)(H,20,24) |
InChI Key |
MSQDHICBROJKJJ-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C(=O)NCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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